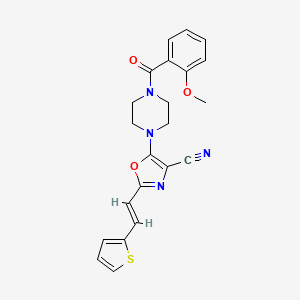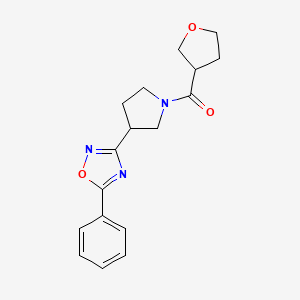
(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of boric acid ester intermediates with complex molecular structures, often synthesized through multi-step chemical reactions. Such compounds are essential in various chemical synthesis processes and have been the subject of structural and property analyses through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These analyses help in confirming the molecular structures and understanding their physicochemical properties (Huang et al., 2021).
Synthesis Analysis
The synthesis involves a three-step substitution reaction leading to the formation of the compound. The methods utilized for the synthesis, including the specific reactants and catalysts, are crucial for achieving the desired chemical structure and yield. The synthesis process's efficiency and the purity of the final product are evaluated through spectral analysis and crystallography (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is confirmed using various spectroscopic methods and single-crystal X-ray diffraction. Density functional theory (DFT) calculations are performed to compare and validate the experimental results, offering insights into the molecular conformation, electrostatic potential, and frontier molecular orbitals. These analyses reveal the molecular geometry and electronic structure, which are pivotal for understanding the compound's reactivity and properties (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and interaction of these compounds with various reagents and conditions can elucidate their potential applications and stability. Studies on their reactivity, including substitution reactions, addition reactions, and their behavior under different environmental conditions, provide valuable information on their chemical properties and potential uses in synthesis and industry (Huang et al., 2021).
Physical Properties Analysis
Investigating the physical properties, including melting point, boiling point, solubility, and crystal structure, helps in understanding the compound's suitability for various applications. These properties are determined through experimental measurements and contribute to the compound's characterization and application development (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different classes of chemicals, and stability under various conditions, are critical for its applications in chemical synthesis and material science. Analytical techniques, combined with theoretical calculations, provide a comprehensive understanding of these properties (Huang et al., 2021).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY : A study focused on the synthesis and crystal structure of boric acid ester intermediates, which, like the compound of interest, include complex chemical structures with potential applications in various fields. The study used FTIR, NMR, mass spectrometry, and X-ray diffraction for structural confirmation and employed density functional theory (DFT) for molecular structure calculations. These techniques could similarly apply to the compound for understanding its physicochemical properties (Huang et al., 2021).
Antimicrobial and Antimycobacterial Activities
- Synthesis, antimicrobial and antimycobacterial activity : Research on the synthesis of nicotinic acid hydrazide derivatives, which shows a methodology for creating compounds with potential antimicrobial and antimycobacterial activities. This suggests a possible area of application for the compound if structural similarities allow for similar biological activities (R.V.Sidhaye et al., 2011).
Optical and Electronic Properties
- One pot synthesis of low cost emitters with large Stokes' shift : Demonstrates the synthesis of derivatives with significant optical properties, including absorption and fluorescence. The study highlights how structural manipulation can influence the electronic and optical behavior of compounds, a consideration that could be relevant to the compound of interest for applications in materials science or sensor technology (Volpi et al., 2017).
Medicinal Chemistry
- Design and synthesis of derivatives as sodium channel blocker and anticonvulsant agents : Discusses the creation of novel compounds for potential therapeutic applications. The methodology and target biological activities provide a perspective on how the compound of interest might be studied or developed for similar medicinal applications (Malik & Khan, 2014).
Orientations Futures
Propriétés
IUPAC Name |
oxolan-3-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(14-7-9-22-11-14)20-8-6-13(10-20)15-18-16(23-19-15)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUXVYDACYQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
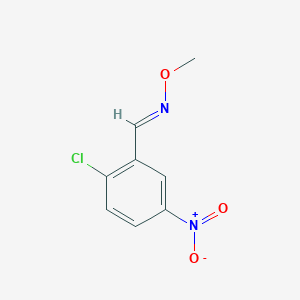
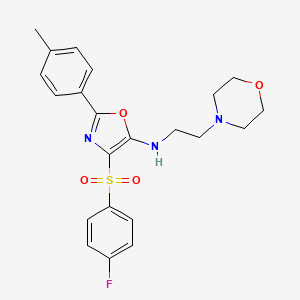
![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)
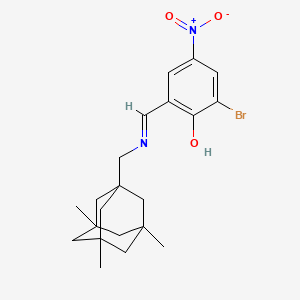
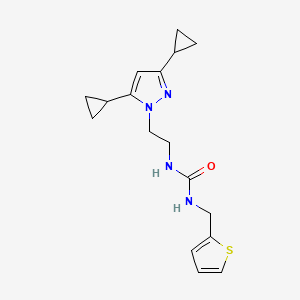
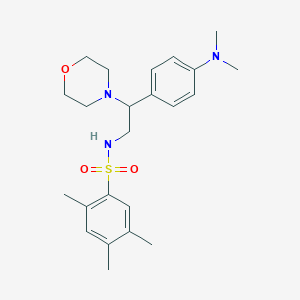
![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487642.png)
![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)
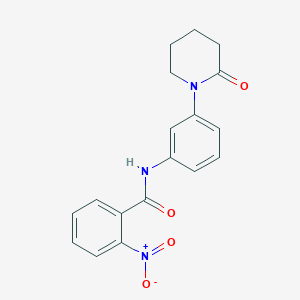
![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)
